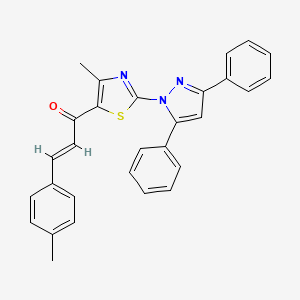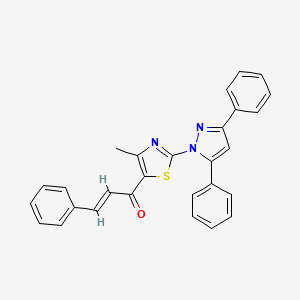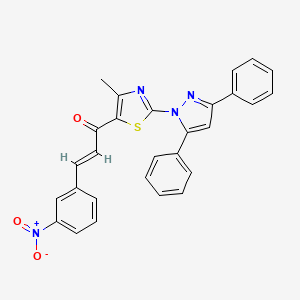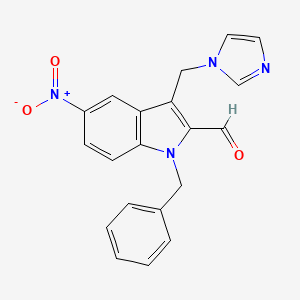
1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl)-3-(4-methylphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-640583 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of NSC-640583 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
NSC-640583 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
NSC-640583 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in enzyme inhibition and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
NSC-640583 exerts its effects primarily through the inhibition of quinone oxidoreductase 2 (NQO2). This enzyme is involved in the detoxification of quinones and the biosynthesis of vitamin K-dependent proteins. By inhibiting NQO2, NSC-640583 can modulate various biochemical pathways, leading to its observed effects in different biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NSC-640583 include:
NSC-663284: A potent quinolinedione Cdc25 phosphatase inhibitor.
NSC-640358: A thiazolyl-pyrazole derived compound acting as a selective RXRα ligand
Uniqueness
NSC-640583 is unique due to its specific inhibition of quinone oxidoreductase 2 (NQO2), which distinguishes it from other similar compounds that may target different enzymes or pathways .
Properties
Molecular Formula |
C29H23N3OS |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H23N3OS/c1-20-13-15-22(16-14-20)17-18-27(33)28-21(2)30-29(34-28)32-26(24-11-7-4-8-12-24)19-25(31-32)23-9-5-3-6-10-23/h3-19H,1-2H3/b18-17+ |
InChI Key |
HDPZGEIGUACCAU-ISLYRVAYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(N=C(S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(N=C(S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,4E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]-4-methyl-5-phenyl-penta-2,4-dien-1-one](/img/structure/B10852228.png)
![2-(Diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride](/img/structure/B10852232.png)
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-3-methoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B10852233.png)
![10-[2-(dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B10852239.png)

![N,N-dimethyl-4-[(E)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852252.png)

![10-[2-(Dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852261.png)
![2-(4-hydroxy-3-methoxyphenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852269.png)
![2-(1,3-benzodioxol-5-yl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852273.png)
![5-((2-(Diethylamino)ethyl)amino)-7,10-dimethoxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B10852293.png)

![1-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-3-phenylbenzo[f]quinoline](/img/structure/B10852307.png)
